![molecular formula C9H12F2N4O4 B2946960 Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate CAS No. 2226181-82-2](/img/structure/B2946960.png)
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Difluoromethylornithine carbamate, and it is a derivative of the amino acid ornithine. The synthesis method of this compound involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the inhibition of ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate inhibits ODC by binding to its active site, thereby preventing the biosynthesis of polyamines. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate include the inhibition of cell growth and proliferation, as well as the inhibition of the biosynthesis of polyamines. It has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate in lab experiments include its ability to inhibit cell growth and proliferation, as well as its potential use in cancer therapy and the treatment of parasitic infections. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate. One direction is to further investigate its potential use in cancer therapy and the treatment of parasitic infections. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate involves the reaction of 2-(difluoromethyl)-5-nitropyrazole with tert-butyl carbamate. The reaction takes place in the presence of a catalyst, such as triethylamine or 4-dimethylaminopyridine. The reaction yields Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate, which can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties, and it is being studied for its potential use in cancer therapy. It has also been found to inhibit the growth of parasites, and it is being studied for its potential use in the treatment of parasitic infections. Additionally, it has been found to have anti-inflammatory properties, and it is being studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N4O4/c1-9(2,3)19-8(16)12-5-4-6(15(17)18)13-14(5)7(10)11/h4,7H,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVLTIFJCXERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

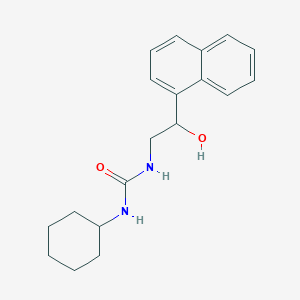

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)

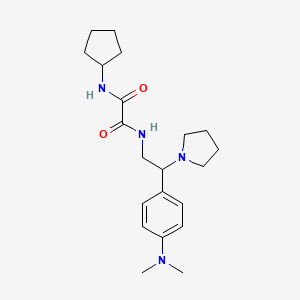
![ethyl 4-(3,4-dimethylphenyl)-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)
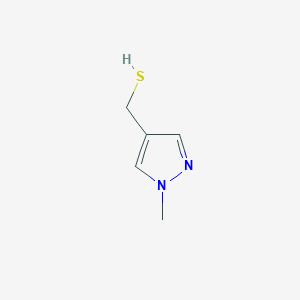
![7-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2946892.png)
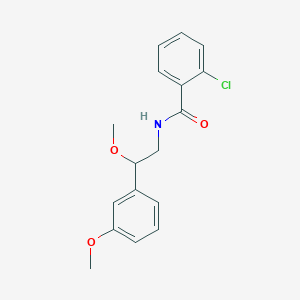
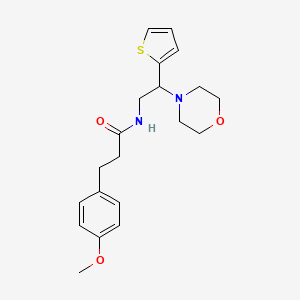

![1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2946897.png)
![1-[5-(3,4-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2946899.png)